![molecular formula C19H29N3O2S B2439774 3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415468-74-3](/img/structure/B2439774.png)
3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as DT-13, and its molecular formula is C17H25N3O2S. DT-13 is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.
Wirkmechanismus
DT-13 exerts its effects through various mechanisms of action, including the inhibition of the PI3K/Akt/mTOR signaling pathway, the activation of the JNK pathway, and the modulation of oxidative stress. The inhibition of the PI3K/Akt/mTOR signaling pathway leads to the induction of apoptosis in cancer cells, while the activation of the JNK pathway leads to neuroprotection. The modulation of oxidative stress by DT-13 has been found to be beneficial in various conditions, including liver injury and Alzheimer's disease.
Biochemical and Physiological Effects:
DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, the inhibition of viral replication, and the modulation of inflammation. DT-13 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DT-13 has several advantages for lab experiments, including its stability, solubility, and selectivity for specific targets. However, DT-13 also has limitations, including its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DT-13, including the development of more potent and selective derivatives, the investigation of its effects in other disease models, and the exploration of its potential as a therapeutic agent. DT-13 may also have applications in other fields, such as agriculture and environmental science, which could be explored in future studies.
Conclusion:
DT-13 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using a specific method, and its mechanism of action has been studied in detail. DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of viral replication. Despite its limitations, DT-13 has several advantages for lab experiments, and there are several future directions for its study.
Synthesemethoden
DT-13 has been synthesized using a specific method that involves the reaction of 3-dimethylaminobenzoyl chloride with 4-(thiomorpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antiviral activity. In cancer treatment, DT-13 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, DT-13 has been found to protect neurons from oxidative stress and improve cognitive function. In antiviral activity, DT-13 has been shown to inhibit the replication of hepatitis B virus.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-21(2)17-5-3-4-16(14-17)18(23)20-15-19(6-10-24-11-7-19)22-8-12-25-13-9-22/h3-5,14H,6-13,15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGTYVTZACGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2439695.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)
![4-chloro-N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2439697.png)
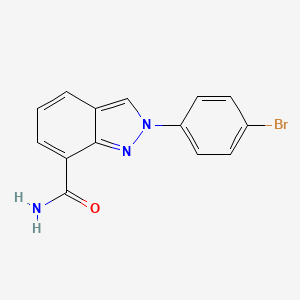
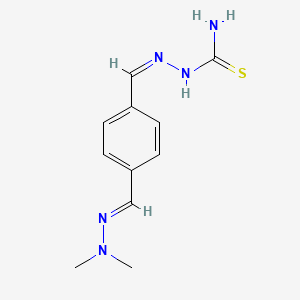
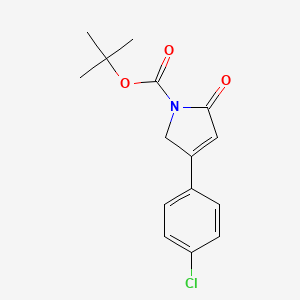
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)
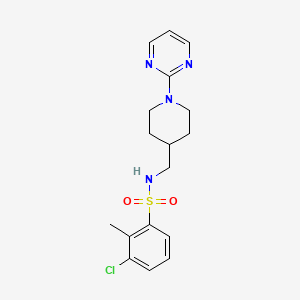
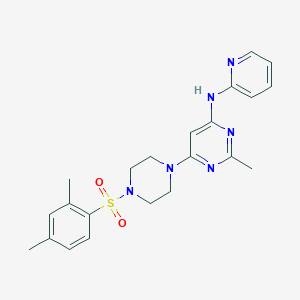
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)